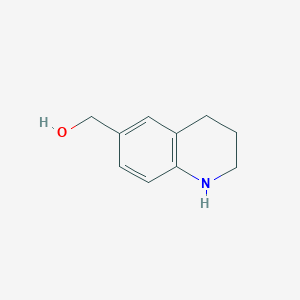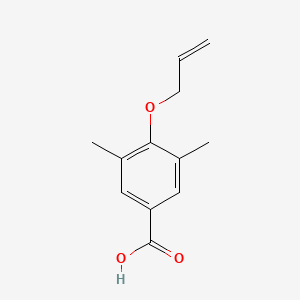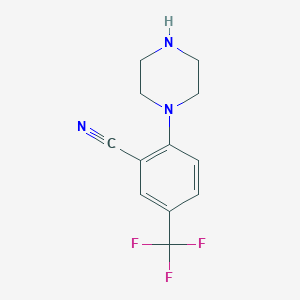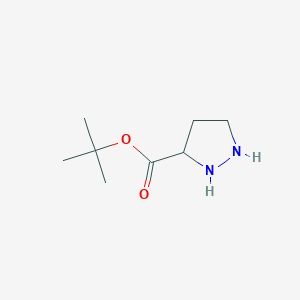
1,1-Dimethylethyl 3-pyrazolidinecarboxylate
Vue d'ensemble
Description
1,1-Dimethylethyl 3-pyrazolidinecarboxylate is a chemical compound that belongs to the class of pyrazolidines Pyrazolidines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethylethyl 3-pyrazolidinecarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of tert-butyl hydrazine with an appropriate carbonyl compound can lead to the formation of the pyrazolidine ring . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like copper triflate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is often preferred in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl 3-pyrazolidinecarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl-containing products, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
1,1-Dimethylethyl 3-pyrazolidinecarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl 3-pyrazolidinecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups . The pathways involved may include binding to active sites or altering the conformation of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,1-Dimethylethyl 3-pyrazolidinecarboxylate is unique due to its specific structure and the presence of the pyrazolidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
88767-25-3 |
|---|---|
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
tert-butyl pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)6-4-5-9-10-6/h6,9-10H,4-5H2,1-3H3 |
Clé InChI |
PBBMANKGIAFOFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCNN1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

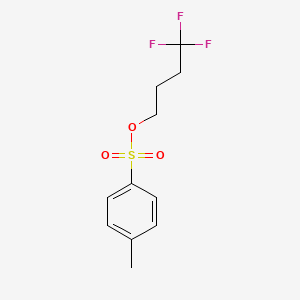

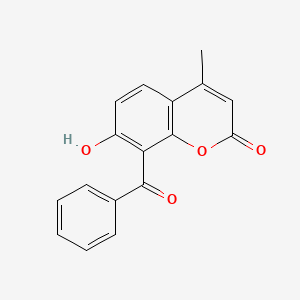
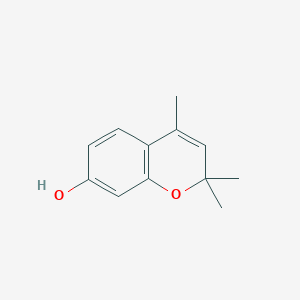
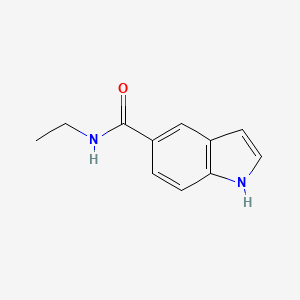
![4H-Furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8673100.png)
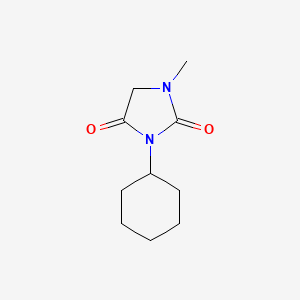
![2-(1H-Pyrrol-2-yl)benzo[d]thiazole](/img/structure/B8673112.png)
